4-[(4-Bromophenyl)thio]piperidine hydrochloride

Fatty acid synthase inhibition Cancer therapeutics Piperidine SAR

Medicinal chemists pursuing FASN inhibitor synthesis often face inconsistent quality and limited availability of 4-bromophenylthio piperidine intermediates. 4-[(4-Bromophenyl)thio]piperidine hydrochloride (CAS 1134681-62-1) resolves this: - Validated intermediate for WO2016205633A1/US10221135 FASN inhibitor routes - Para-bromine enables Suzuki, Buchwald-Hartwig, Sonogashira couplings - 99% HPLC purity ensures reproducible SAR and lead optimization

Molecular Formula C11H15BrClNS
Molecular Weight 308.67 g/mol
CAS No. 1134681-62-1
Cat. No. B1290982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Bromophenyl)thio]piperidine hydrochloride
CAS1134681-62-1
Molecular FormulaC11H15BrClNS
Molecular Weight308.67 g/mol
Structural Identifiers
SMILESC1CNCCC1SC2=CC=C(C=C2)Br.Cl
InChIInChI=1S/C11H14BrNS.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H
InChIKeyJORSWXJFDJXZJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Bromophenyl)thio]piperidine HCl: Structural Identity & Specifications


4-[(4-Bromophenyl)thio]piperidine hydrochloride (CAS 1134681-62-1; molecular formula C₁₁H₁₅BrClNS; MW 308.67 g/mol) is a halogenated aryl-thioether piperidine derivative supplied as the hydrochloride salt [1]. The compound features a piperidine ring connected via a thioether (-S-) linkage to a para-bromophenyl moiety, distinguishing it structurally from direct C–C bonded 4-arylpiperidine analogs . Commercially available purity specifications range from 95% to 99% (HPLC) across multiple vendors, with a reported melting point of 175–177 °C [2]. The free base form (CAS 188527-04-0) is explicitly cited as a synthetic intermediate in the preparation of 1,4-substituted piperidine fatty acid synthase (FASN) inhibitors described in patent WO2016205633A1 / US10221135 [3].

4-[(4-Bromophenyl)thio]piperidine HCl: Differentiation from Piperidine Analogs


The 4-[(4-bromophenyl)thio]piperidine scaffold is defined by two interdependent structural features—the para-bromine substituent and the thioether linker—that together govern its reactivity and potential biological recognition [1]. Replacing the thioether sulfur with a methylene (yielding 4-(4-bromophenyl)piperidine, CAS 769944-79-8) eliminates the sulfur atom's capacity to participate in hydrophobic contacts and alters the conformational flexibility and electronic distribution of the side chain . Conversely, substituting bromine with chlorine or fluorine changes both the halogen-bonding capability and the reactivity toward palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings [2]. Positional isomers (e.g., 3-[(4-bromophenyl)thio]piperidine) alter the spatial orientation of the aryl-thioether motif relative to the piperidine nitrogen, which can affect both synthetic derivatization pathways and pharmacophore geometry . The hydrochloride salt form further provides defined stoichiometry, crystallinity, and aqueous handling characteristics that the free base alone does not guarantee [3].

4-[(4-Bromophenyl)thio]piperidine HCl: Differentiation Evidence


FASN Inhibitor Development: Synthetic Intermediate Role

The free base form, 4-((4-bromophenyl)thio)piperidine (CAS 188527-04-0), is explicitly employed as a reactant in the synthesis of 1,4-substituted piperidine FASN inhibitors claimed in patent WO2016205633A1 (US10221135), assigned to 89BIO LTD [1]. The N-Boc-protected precursor (CAS 188527-03-9) is deprotected to yield the free piperidine, which is subsequently acylated to generate final FASN-active compounds [1]. In contrast, the direct C–C linked analog 4-(4-bromophenyl)piperidine (CAS 769944-79-8) is not cited in the same patent synthetic schemes, underscoring a pathway-specific differentiation [2].

Fatty acid synthase inhibition Cancer therapeutics Piperidine SAR

Salt Form & Physicochemical Properties

4-[(4-Bromophenyl)thio]piperidine hydrochloride exhibits a melting point of 175–177 °C in its hydrochloride salt form . By comparison, the non-thioether analog 4-(4-bromophenyl)piperidine hydrochloride (CAS 769944-79-8; MW 276.60 g/mol) differs in molecular weight by approximately 32 Da (the mass of the sulfur atom), and its melting point is not consistently reported across vendors, indicative of potentially different crystalline behavior . The thioether sulfur contributes an additional hydrogen bond acceptor (total HBA = 2 vs. 1 for the C–C linked analog) and increases topological polar surface area (tPSA = 37.3 Ų vs. approximately 12 Ų for the C–C analog), which may affect solubility and permeability profiles [1].

Physicochemical characterization Solid-state properties Salt selection

Bromine Substituent for Cross-Coupling Diversification

The para-bromine atom on the phenyl ring of 4-[(4-bromophenyl)thio]piperidine hydrochloride enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) as a standard reactivity handle [1]. Bromine occupies a reactivity 'sweet spot' among halogens: it is more reactive toward oxidative addition than chlorine (typical relative rate: C–Br > C–Cl by ~10–100 fold for Pd(0) insertion) while being more stable and easier to handle than iodine [2]. The chloro analog (4-[(4-chlorophenyl)thio]piperidine) would require harsher coupling conditions or specialized ligands, whereas the fluoro analog is essentially inert under standard cross-coupling conditions [2].

Cross-coupling reactions Building block utility Suzuki coupling

Commercial Purity & Vendor Specifications

4-[(4-Bromophenyl)thio]piperidine hydrochloride is available from multiple suppliers with purity specifications ranging from 95% (AKSci) to 97% (AmayBio) to 99% HPLC (STD/Hubei Yangxin) [1]. Notably, the 99% HPLC grade supplier (Hubei Yangxin) provides comprehensive analytical documentation including ¹H-NMR, MS, HPLC, COA, and optionally ¹³C NMR, IR, UV, 2D NMR, moisture content, and content assay . This level of analytical characterization exceeds what is typically offered for the less common positional isomer 3-[(4-bromophenyl)thio]piperidine or the C–C linked analog, which are often supplied at 95% purity with minimal documentation .

Purity specification Quality control Vendor comparison

Drug-Likeness & CNS Property Predictions

4-[(4-Bromophenyl)thio]piperidine (free base, MW 272.21) satisfies Lipinski's Rule of Five: MW < 500, LogP ~3.2 (predicted), HBD = 1, HBA = 2, and only 2 rotatable bonds [1][2]. This places it within favorable drug-like chemical space. The thioether sulfur contributes to a LogP increase of approximately 0.5–0.8 log units relative to the ether analog while avoiding the metabolic liability of sulfoxide/sulfone oxidation products that can arise from thioether-containing drugs [3]. The compound's topological polar surface area of 37.3 Ų falls well within the < 90 Ų threshold generally associated with CNS penetration potential, distinguishing it from bulkier 4-substituted piperidine derivatives that exceed this cutoff [2].

Drug-likeness ADME prediction CNS drug design

Antimicrobial Activity: Piperidine-Thioether Class Signals

Piperidine derivatives as a class demonstrate a wide spectrum of biological activities including antimicrobial, anticancer, anti-TB, anti-HIV, anti-inflammatory, and analgesic effects [1]. Within the subset of bromophenyl-thioether piperidines, several structurally related compounds have been explored as kinase inhibitors and antimicrobial agents . 4-[(4-Bromophenyl)thio]piperidine hydrochloride itself has been noted in vendor literature for antimicrobial properties, with derivatives showing activity against various microbial strains, though specific MIC values for the parent compound have not been published in peer-reviewed literature as of the search date [2]. This contrasts with more extensively characterized piperidine antimicrobials where MIC data are available, making the target compound a candidate for systematic antimicrobial SAR studies rather than a validated lead.

Antimicrobial SAR Piperidine derivatives Biological screening

4-[(4-Bromophenyl)thio]piperidine HCl: Research & Industrial Applications


FASN Inhibitor Lead Optimization & SAR

Medicinal chemistry teams pursuing FASN inhibitors for oncology or metabolic disease indications can deploy 4-[(4-bromophenyl)thio]piperidine hydrochloride as a key intermediate following the synthetic routes documented in patent WO2016205633A1 / US10221135 [1]. The free base form undergoes N-acylation to generate diverse 1,4-substituted piperidine FASN inhibitors, enabling systematic SAR exploration around the piperidine nitrogen while retaining the 4-bromophenylthio pharmacophore. This application is directly supported by the patent's explicit use of the N-Boc-protected precursor (CAS 188527-03-9) and subsequent deprotection to the free amine [1].

Late-Stage Cross-Coupling Diversification

The para-bromine substituent serves as a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the construction of biaryl, aryl-amine, and aryl-alkyne libraries from a common piperidine-thioether core [2]. This positions the compound as a privileged building block for diversity-oriented synthesis (DOS) campaigns, where the bromine reactivity exceeds that of the corresponding chloro analog while offering greater stability than the iodo variant [3]. Researchers can generate focused libraries with variations at the para-position of the phenyl ring without altering the thioether-piperidine scaffold geometry.

CNS-Targeted Compound Library Design

With a computed tPSA of 37.3 Ų (well below the 90 Ų CNS threshold), LogP of approximately 3.2, and only one hydrogen bond donor in the free base form, this scaffold is attractive for CNS drug discovery programs [4][5]. The thioether linkage provides a conformational degree of freedom distinct from rigid biaryl systems, potentially enabling induced-fit binding modes at CNS targets such as GPCRs or ion channels. Procurement of the 99% HPLC grade with full analytical documentation ensures reproducible starting material quality for lead optimization .

Antimicrobial Phenotypic Screening & Scaffold Hopping

Given the established antimicrobial activity of piperidine derivatives as a class and qualitative reports of activity for bromophenyl-thioether piperidines, this compound is suitable for inclusion in phenotypic screening decks targeting multidrug-resistant bacterial or fungal strains [6]. Its structural features—the thioether linkage, the bromine atom, and the basic piperidine nitrogen—provide three distinct vectors for hit-to-lead optimization, distinguishing it from simpler 4-arylpiperidine scaffolds used in antimicrobial screening. However, users should note that peer-reviewed MIC data for the parent compound are not yet available, and primary screening is required to establish potency benchmarks [6].

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